Ractopamin N-(4-Hydroxybenzyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

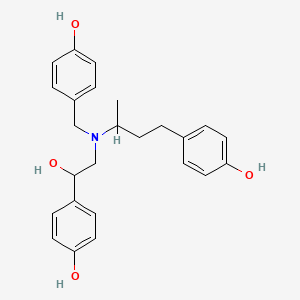

Ractopamine N-(4-hydroxybenzyl) is a molecular compound with the formula C25H29NO4 . It is related to ractopamine, a synthetic phenethanolamine, β–adrenergic agonist used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals .

Synthesis Analysis

While specific synthesis details for Ractopamine N-(4-hydroxybenzyl) were not found, ractopamine, a related compound, has been studied extensively. It is used as a feed additive to enhance muscle mass and improve feed efficiency in animals .Molecular Structure Analysis

The molecular structure of Ractopamine N-(4-hydroxybenzyl) consists of 25 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . A comprehensive theoretical study on the interaction of ractopamine with functional monomers in the formation of imprinted polymers was investigated by means of quantum chemical calculations .Physical and Chemical Properties Analysis

Ractopamine N-(4-hydroxybenzyl) has an average mass of 407.502 Da and a monoisotopic mass of 407.209656 Da . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Landwirtschaftliche Nutztiere und Geflügel

Ractopamin (RAC) ist ein Phenethanolamin-β-Adrenorezeptoragonist, der als Futtermittelzusatzstoff verwendet wird, um die Magerheit zu entwickeln, die Wachstumsleistung zu verbessern und die Futterverwertungseffizienz bei verschiedenen Nutztieren, einschließlich Geflügel, in einigen Ländern zu steigern .

Herz-Kreislauf-, Atemwegs- und Bewegungsforschung

RAC wird in der Forschung verwendet, um seine Auswirkungen auf die Herz-Kreislauf-, Atemwegs- und Bewegungsfunktion zu untersuchen. Zum Beispiel wurde es in Studien mit Zebrafischlarven verwendet, um mehrere Endpunkte wie die Bewegungsaktivität, den Sauerstoffverbrauch und die Herz-Kreislauf-Leistung zu bewerten .

Aquatische Tierforschung

Nur wenige Studien haben sich mit der möglichen Nicht-Zielwirkung von RAC bei Wassertieren befasst. Es wird in der Forschung verwendet, um die potenzielle physiologische Reaktion nach akuter RAC-Exposition bei Wassertieren zu untersuchen .

Forschung zu Verhaltens- und physiologischen Veränderungen

RAC wird in der Viehzucht, wie z.B. bei Schweinen, als Ursache für Verhaltens- und physiologische Veränderungen angesehen. Es wird in der Forschung verwendet, um diese Veränderungen zu untersuchen .

Forschung zur Futterverwertungseffizienz

RAC wird verwendet, um die Magerheit und die Futterverwertungseffizienz bei Nutztieren zu fördern. Es wird in der Forschung verwendet, um diese Auswirkungen zu untersuchen .

Elektrochemische Sensorik

Die elektrochemische Sensorleistung von RAC wurde mit der elektrochemischen Methode untersucht. Der vorgeschlagene Sensor zeigte ausgezeichnete Sensorfähigkeiten gegenüber Ractopamin und wurde zur Detektion von Ractopamin in Fleischproben verwendet .

Wirkmechanismus

Target of Action

Ractopamine N-(4-hydroxybenzyl) primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

Ractopamine is a synthetic phenethanolamine and is similar in structure to natural (epinephrine and norepinephrine) and synthetic β-agonists . These compounds bind to β-adrenergic receptors and redirect nutrients intended for fat .

Biochemical Pathways

It is known that β-agonists like ractopamine can influence a variety of metabolic processes, including the redirection of nutrients

Result of Action

It is known that ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It is also known that Ractopamine can have effects on stress responsiveness and handling of animals .

Action Environment

The action, efficacy, and stability of Ractopamine N-(4-hydroxybenzyl) can be influenced by various environmental factors. For instance, the compound is used in different farm animals, and its effects can vary depending on the specific conditions of the farm environment

Zukünftige Richtungen

The use of ractopamine and related compounds in animal feed has been a topic of scientific and political discussion due to safety concerns. While it is authorized as a feed additive in a limited number of countries, many jurisdictions have banned its use . Future research and regulations will likely continue to focus on the safety and efficacy of these compounds.

Biochemische Analyse

Biochemical Properties

Ractopamine N-(4-hydroxybenzyl) interacts with various enzymes, proteins, and other biomolecules. It is a beta-adrenoceptor agonist, which means it binds to beta-adrenergic receptors, triggering a series of biochemical reactions

Cellular Effects

Ractopamine N-(4-hydroxybenzyl) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can significantly boost locomotor activity, cardiac performance, oxygen consumption, and blood flow rate in zebrafish embryos .

Molecular Mechanism

The molecular mechanism of action of Ractopamine N-(4-hydroxybenzyl) involves its binding interactions with biomolecules and changes in gene expression. As a beta-adrenoceptor agonist, it stimulates β1 and β2 adrenergic receptors . The detailed mechanism at the molecular level is still under study.

Temporal Effects in Laboratory Settings

The effects of Ractopamine N-(4-hydroxybenzyl) change over time in laboratory settings. Studies have shown that the gain efficiency of livestock improves by 15% when fed with ractopamine, and this efficiency decreases linearly as the duration of ractopamine removal increases .

Dosage Effects in Animal Models

The effects of Ractopamine N-(4-hydroxybenzyl) vary with different dosages in animal models. For instance, zebrafish larvae subjected to waterborne RAC exposure at 0.1, 1, 2, 4, or 8 ppm for 24 hours showed significant changes in cardiovascular, respiratory, and locomotion activities .

Metabolic Pathways

Ractopamine N-(4-hydroxybenzyl) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being researched.

Eigenschaften

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-18(2-3-19-4-10-22(27)11-5-19)26(16-20-6-12-23(28)13-7-20)17-25(30)21-8-14-24(29)15-9-21/h4-15,18,25,27-30H,2-3,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPKXWAWXWHYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330264-65-7 |

Source

|

| Record name | Ractopamine N-(4-hydroxybenzyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330264657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RACTOPAMINE N-(4-HYDROXYBENZYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T6K6Y6UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)